2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diazabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound that features a unique structure with two nitrogen atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the use of functionalized 4-aminoproline methyl esters. An epimerization-lactamization cascade reaction is a common method used to prepare this compound. The process involves the epimerization of 4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of strong bases and electron-withdrawing N-protective groups are key factors in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets through its nitrogen atoms and carboxylic acid group. These functional groups allow the compound to form stable complexes with metals and other molecules, facilitating various chemical reactions. The pathways involved include coordination with metal ions and participation in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: This compound is similar in structure but contains only one nitrogen atom.
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with two nitrogen atoms, but with different positioning.
2,5-Diazabicyclo[2.2.1]heptane derivatives: Various derivatives of the parent compound with different substituents.
Uniqueness
2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its combination of a bicyclic structure with two nitrogen atoms and a carboxylic acid group. This unique structure imparts specific reactivity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C6H10N2O2/c9-5(10)6-1-4(2-8-6)7-3-6/h4,7-8H,1-3H2,(H,9,10) |
InChI Key |
RHGSFHMFDIYZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1(CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.